molecular formula C8H8N4O2 B2449772 Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1864014-92-5

Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2449772
CAS No.: 1864014-92-5
M. Wt: 192.178
InChI Key: VOCMCXMNXAYXFI-UHFFFAOYSA-N
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Description

Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with an ethyl ester group attached to the carboxylate moiety.

Mechanism of Action

Target of Action

Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a member of the [1,2,4]triazolo[1,5-a]pyrimidines class of compounds . These compounds are known for their diverse biological properties and have been found to interact with a variety of targets. They have been reported to possess herbicidal activity, and can act as antifungal, antitubercular, and antibacterial agents . They have also been reported as antitumor agents, corticotropin-releasing factor 1 receptor antagonists, calcium channel modulators, and can be used for the treatment of Alzheimer’s disease and insomnia .

Mode of Action

For instance, some compounds have been found to inhibit tyrosyl DNA phosphodiesterase 2 (TDP2), mutant forms of epidermal growth factor receptor kinase (L858R-T790M), and lysine-specific histone demethylase 1 (LSD1/KDM1A) .

Biochemical Pathways

Triazole-pyrimidine hybrid compounds have been reported to exhibit neuroprotective and anti-inflammatory properties through the inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also showed promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Result of Action

Triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

It’s worth noting that the synthesis of related compounds has been successfully performed under microwave conditions , suggesting that certain environmental factors such as temperature and pressure could potentially influence the synthesis and stability of these compounds.

Biochemical Analysis

Cellular Effects

The cellular effects of Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate are diverse and depend on the specific cell type and cellular context. For instance, some derivatives of [1,2,4]triazolo[1,5-a]pyrimidines have shown promising antiproliferative activities against various cancer cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves multiple pathways. For example, some [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been found to suppress the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Another method involves a multicomponent reaction using aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal. This method allows for regioselective synthesis of substituted triazolopyrimidines .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness. The scalability of this method makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the compound.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolopyrimidine derivatives, such as:

Properties

IUPAC Name

ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-2-14-7(13)6-3-9-8-10-5-11-12(8)4-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCMCXMNXAYXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=NC=N2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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